Amino-isothiazol-5-yl-acetic acid
Description
Significance of Isothiazole (B42339) and Thiazole (B1198619) Heterocycles in Contemporary Chemical and Biological Sciences
Isothiazole and thiazole are five-membered aromatic heterocyclic compounds containing both sulfur and nitrogen atoms. researchgate.net While structurally related, the arrangement of these heteroatoms—1,2 in isothiazole and 1,3 in thiazole—confers distinct chemical properties and biological activities. nih.govwikipedia.org
Isothiazole: The isothiazole ring, first synthesized in 1956, is a crucial building block for materials with interesting electronic and biological properties. medwinpublishers.com The 1,2-arrangement of the electronegative sulfur and nitrogen atoms makes it a unique scaffold in medicinal chemistry. rsc.org Isothiazole derivatives have demonstrated a wide spectrum of pharmacological applications, including use as antipsychotic drugs (e.g., Ziprasidone), antiviral agents, and anti-inflammatory compounds. medwinpublishers.comrsc.org The isothiazole moiety is also present in compounds investigated for the treatment of Alzheimer's disease, diabetes, and cancer, and as serine protease inhibitors. medwinpublishers.comresearchgate.net Beyond pharmaceuticals, isothiazoles find industrial applications as dyes, corrosion inhibitors, and wood preservatives. medwinpublishers.comresearchgate.net
Thiazole: The thiazole ring is a fundamental component of many natural and synthetic molecules. eurekaselect.com It is a core structure in vitamin B1 (Thiamine) and the penicillin antibiotic family. researchgate.neteurekaselect.com The aromatic nature of the thiazole ring allows for various chemical reactions, making it a versatile scaffold for drug development. nih.gov Thiazole-containing compounds have been developed as anticancer (e.g., Dasatinib), antiretroviral (e.g., Ritonavir), antifungal (e.g., Abafungin), and anti-inflammatory agents. eurekaselect.comglobalresearchonline.net The ability of the nitrogen and sulfur heteroatoms to coordinate with metal ions at the active sites of enzymes contributes to their therapeutic activity. researchgate.net
The following table summarizes the key attributes of these two important heterocycles.
| Feature | Isothiazole | Thiazole |
|---|---|---|
| Heteroatom Positions | 1,2-arrangement (S, N) wikipedia.org | 1,3-arrangement (S, N) globalresearchonline.net |
| Key Natural Products | Less common in nature | Vitamin B1 (Thiamine), Penicillins researchgate.neteurekaselect.com |
| Pharmaceutical Examples | Ziprasidone, Perospirone wikipedia.org | Ritonavir, Dasatinib (B193332), Abafungin eurekaselect.com |
| Reported Biological Activities | Antipsychotic, antiviral, anticancer, anti-inflammatory, antidiabetic medwinpublishers.comrsc.orgresearchgate.net | Antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory nih.goveurekaselect.com |
| Industrial Applications | Dyes, wood preservatives, corrosion inhibitors medwinpublishers.comresearchgate.net | Vulcanising accelerators, photographic sensitizers eurekaselect.com |
Overview of Amino-isothiazol-5-yl-acetic Acid as a Research Subject
This compound is a molecule that combines the isothiazole heterocyclic core with two key functional groups: an amino group and an acetic acid side chain. This specific combination of structural features makes it a valuable subject for synthetic and medicinal chemistry research.
The Isothiazole Core: As established, the isothiazole ring system is a "privileged scaffold" associated with a broad range of biological activities. medwinpublishers.com Its presence in the target molecule provides a rigid framework that can be systematically modified to explore structure-activity relationships.
The Amino Group: The amino (-NH2) substituent is a versatile functional handle. It can act as a hydrogen bond donor and a basic center, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. Furthermore, the amino group serves as a key reactive site for the synthesis of a diverse library of derivatives, such as amides, sulfonamides, and Schiff bases, allowing for the exploration of chemical space. scispace.comnih.gov
The Acetic Acid Moiety: The acetic acid (-CH2COOH) group introduces a carboxylic acid function, which is acidic and can exist as a carboxylate anion under physiological conditions. This feature can enhance water solubility and provides another critical point for hydrogen bonding or ionic interactions with biological macromolecules. noaa.gov The acetic acid side chain is a common feature in molecules designed to mimic natural substrates or to interact with specific binding pockets in proteins. Research on related thiazole acetic acid derivatives has shown their potential in developing anti-inflammatory and immunosuppressive agents. nih.gov
The strategic combination of these three components makes this compound a promising platform for the discovery of novel chemical entities with potential therapeutic applications. Research on this and related structures focuses on synthesizing derivatives and evaluating their biological effects, leveraging the known importance of each constituent part. nih.govmdpi.com
Scope and Research Focus of the Academic Review
This review is strictly focused on the chemical significance and foundational research context of this compound. The primary objective is to provide a scientific overview based on the established importance of its core heterocyclic systems—isothiazole and thiazole—and the functional roles of its amino and acetic acid substituents.
The scope of this article encompasses:
A detailed examination of the significance of isothiazole and thiazole heterocycles as documented in chemical and biological literature.
An analysis of this compound as a research molecule, considering the potential contributions of its distinct chemical moieties.
This review will not discuss clinical applications, specific dosage information, or safety profiles, as it is intended for a research-focused audience interested in the fundamental chemistry and synthetic potential of the compound. The content is built upon peer-reviewed studies and authoritative chemical literature, providing a professional and scientifically grounded perspective.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(1,2-thiazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-4(5(8)9)3-1-2-7-10-3/h1-2,4H,6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAYYBCITSVICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Amino Isothiazol 5 Yl Acetic Acid and Its Analogs
De Novo Isothiazole (B42339) Ring Formation Strategies
The construction of the isothiazole core from acyclic precursors is a fundamental approach to synthesizing amino-isothiazol-5-yl-acetic acid and its derivatives. These de novo strategies often involve cyclization reactions and methods for achieving regioselective functionalization.
Cyclization Reactions for Thiazole (B1198619) and Isothiazole Core Construction
The formation of the isothiazole ring can be achieved through various intramolecular cyclization reactions. One prominent method involves the oxidative cyclization of 3-aminopropenethiones. thieme-connect.com This transformation can be effectively carried out using reagents like chromium trioxide supported on silica (B1680970) gel, with reactions proceeding either at room temperature over a few hours or rapidly under microwave irradiation. thieme-connect.com
Another strategy for isothiazole ring closure is the intramolecular condensation of a molecule containing an activated methylene (B1212753) group and a cyano group. thieme-connect.com This approach has been successfully employed in the synthesis of inhibitors for vascular endothelial growth factor receptors (VEGFR1 and VEGFR2). thieme-connect.com The initial cyclization leads to the formation of the isothiazole ring, which can then be further modified to obtain the desired target compounds. thieme-connect.com
Furthermore, (3+2)-heterocyclization represents a powerful method for constructing the isothiazole ring by combining a three-atom fragment with a two-atom fragment. thieme-connect.com The reaction of α-thiocyanatonitriles with sulfanylacetic acid in boiling acetonitrile (B52724) has been shown to produce (4-Amino-1,3-thiazol-2-ylsulfanyl)acetic acids, demonstrating a related approach for thiazole synthesis. researchgate.net
A notable industrial synthesis involves the reaction of succinonitrile (B93025) with sulfur and chlorine gas to produce 3,4-dichloroisothiazole-5-carbonitrile, a precursor to the fungicide isotianil. thieme-connect.com This method is advantageous as it avoids the use of costly and environmentally hazardous aprotic polar solvents. thieme-connect.com
| Starting Material | Reagents/Conditions | Product | Reference |
| 3-Aminopropenethiones | CrO3/SiO2, room temp. or MW | 4-Cyanoisothiazoles | thieme-connect.com |
| Activated methylene & cyano compound | Intramolecular condensation | Isothiazoles | thieme-connect.com |
| α-Thiocyanatonitriles | Sulfanylacetic acid, acetonitrile, reflux | (4-Amino-1,3-thiazol-2-ylsulfanyl)acetic acids | researchgate.net |
| Succinonitrile | S, Cl2 | 3,4-Dichloroisothiazole-5-carbonitrile | thieme-connect.com |
Strategies for Regioselective Functionalization at the 5-position
Achieving regioselective functionalization at the 5-position of the isothiazole ring is critical for the synthesis of this compound. One effective strategy is the directed lithiation of a protected isothiazole derivative. For instance, 3-(benzyloxy)isothiazole (B1280312) can be regioselectively lithiated at the 5-position using lithium diisopropylamide (LDA) in diethyl ether. nih.gov The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce different functional groups at the desired position. nih.gov
Nucleophilic aromatic substitution also provides a route to functionalize the 5-position, particularly in activated systems. In 4,5-dichloroisothiazole derivatives, the chlorine atom at the 5-position is susceptible to substitution by amines. For example, the reaction of (4,5-dichloroisothiazol-3-yl) phenyl ketone with amines in aprotic bipolar solvents like N-methylpyrrolidone or DMSO at elevated temperatures results in the selective replacement of the C5-chloro group. thieme-connect.com
Palladium-catalyzed cross-coupling reactions are another powerful tool for the regioselective functionalization of halogenated heterocycles, including isothiazoles. rsc.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the heterocyclic ring. rsc.org
Synthesis through Precursor Derivatization
The modification of existing thiazole or isothiazole precursors offers an alternative and often more direct route to the target compounds. This approach can involve the transformation of functional groups or the stereoselective introduction of new substituents.
Transformation of Existing Thiazole/Isothiazole Precursors
The synthesis of amino acid-derived thiazole peptidomimetics has been demonstrated starting from protected (S)-amino acids. nih.gov The synthesis involves the construction of the thiazole ring from the amino acid, followed by further modifications. For example, the thiazole ring can be constructed from a thioamide precursor, which is in turn derived from the corresponding amide. nih.gov
In a different approach, the reaction of 2-(1-(4-methyl-2-phenylthiazol-5-yl)ethylidene)hydrazine carbothioamide with hydrazonoyl halides in the presence of an organocatalyst like DABCO provides a facile route to novel thiazole derivatives. nih.gov
| Precursor | Reagents/Conditions | Product | Reference |
| Protected (S)-amino acids | Thioamide formation, cyclization | Amino acid-derived thiazoles | nih.gov |
| 2-(1-(4-methyl-2-phenylthiazol-5-yl)ethylidene)hydrazine carbothioamide | Hydrazonoyl halides, DABCO | Thiazolyl-thiazole derivatives | nih.gov |
Stereoselective Synthetic Approaches
The synthesis of chiral β2,2-amino acids, which are structurally related to this compound, has been achieved through the stereoselective alkylation of isoserine derivatives. nih.gov This method utilizes a chiral auxiliary to direct the alkylation, leading to the formation of a quaternary stereocenter with high diastereoselectivity. nih.gov The subsequent removal of the auxiliary yields the desired enantiopure β2,2-amino acid. nih.gov
Another example of stereoselective synthesis is the formation of a -vinylserine synthetic equivalent. d-nb.info This process involves a highly diastereoselective vinyl Grignard addition to an N-tosyl version of Garner's aldehyde, where the N-toluenesulfonamide group directs the stereochemical outcome. d-nb.info While not directly applied to isothiazoles, these methodologies highlight the potential for achieving stereocontrol in the synthesis of complex amino acid derivatives.
Green Chemistry and Sustainable Synthesis Innovations
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including thiazoles and isothiazoles, to minimize environmental impact. nih.govresearchgate.net These innovative approaches focus on the use of sustainable reagents, solvents, and energy sources.
A metal-free, visible light-promoted synthesis of isothiazoles has been developed, offering an environmentally friendly alternative to traditional methods. rsc.org This approach utilizes an α-amino-oxy acid auxiliary and photoredox catalysis to facilitate the formation of the N–S bond under mild conditions. rsc.org The reaction exhibits a broad substrate scope and can be implemented in a continuous flow setup, highlighting its potential for scalable and sustainable production. rsc.org
Microwave irradiation and ultrasound are also being employed to accelerate reactions and improve yields in the synthesis of thiazole derivatives, often in conjunction with green solvents or solvent-free conditions. nih.govresearchgate.net The use of reusable catalysts, such as nickel ferrite (B1171679) (NiFe2O4) nanoparticles, in one-pot, multicomponent reactions further enhances the sustainability of these synthetic routes by simplifying purification and reducing waste. acs.org
| Green Chemistry Approach | Key Features | Application | Reference |
| Metal-free photoredox catalysis | Visible light, mild conditions, continuous flow potential | Synthesis of isothiazoles | rsc.org |
| Microwave/Ultrasound synthesis | Rapid reactions, improved yields | Synthesis of thiazole derivatives | nih.govresearchgate.net |
| Reusable nanocatalysts (e.g., NiFe2O4) | One-pot reactions, easy separation, reduced waste | Synthesis of thiazole scaffolds | acs.org |
Chemical Reactivity and Derivatization Strategies of Amino Isothiazol 5 Yl Acetic Acid
Reactions Involving the Amino Group (–NH2)
The exocyclic amino group of amino-isothiazol-5-yl-acetic acid exhibits typical nucleophilic character, participating in a variety of reactions that lead to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
Acylation and Amidation Reactions
The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for the introduction of a wide array of substituents. For instance, in related aminothiazole systems, acylation is a common strategy for producing N-protected derivatives. organic-chemistry.org The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.
Similarly, amidation can be achieved through coupling with carboxylic acids, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. These reactions are crucial for peptide synthesis and the creation of complex molecular architectures.
| Reactant | Reagent | Product Type | Significance |
|---|---|---|---|
| This compound | Acid Chloride/Anhydride | N-Acyl derivative | Protection of the amino group, introduction of functional moieties |
| This compound | Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | N-Amide derivative | Formation of peptide-like structures, synthesis of complex molecules |
Schiff Base Formation and Imine Chemistry
The primary amino group of this compound can undergo condensation with aldehydes and ketones to form Schiff bases, or imines. This reaction is typically catalyzed by a weak acid and involves the formation of a carbinolamine intermediate followed by dehydration. The formation of Schiff bases is a versatile method for creating carbon-nitrogen double bonds and serves as a gateway to further chemical transformations. For example, Schiff bases derived from other amino-heterocycles have been synthesized and investigated for their biological activities. google.com
The resulting imines can be subsequently reduced to secondary amines, or they can participate in various cycloaddition and nucleophilic addition reactions, highlighting the synthetic utility of this transformation.
Nucleophilic Substitutions and Condensation Reactions
The amino group can act as a nucleophile in substitution reactions, for instance, by displacing a leaving group on an electrophilic carbon. Furthermore, it can participate in condensation reactions with various electrophiles. A notable example is the condensation of aminothiophenols with carboxylic acids to form benzothiazoles, a reaction that underscores the reactivity of an amino group attached to a sulfur-containing heterocycle. rsc.org
Condensation reactions are fundamental in the synthesis of various heterocyclic systems. When two amino acids combine, they form a dipeptide through a condensation reaction, creating a peptide bond. researchgate.net This principle can be extended to this compound for the construction of larger molecules.
Reactions Involving the Carboxylic Acid Group (–COOH)
The carboxylic acid functionality is another key site for the derivatization of this compound, enabling the formation of esters, amides, and other acid derivatives.
Esterification and Amide Bond Formation
The carboxylic acid group can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.netscispace.comunirioja.es This reaction is reversible, and the yield of the ester can be maximized by removing water as it is formed. For example, the methyl ester of a similar compound, (2-Amino-Thiazol-5-Yl)-Acetic Acid, is a known research chemical. theclinivex.com
Amide bond formation is another crucial reaction of the carboxylic acid group. This can be achieved by reacting the acid with a primary or secondary amine, typically in the presence of a coupling agent to form an activated intermediate. This reaction is widely used in peptide synthesis and for linking the molecule to other amine-containing structures. nih.govumich.edunih.gov
| Reactant | Reagent | Product Type | Significance |
|---|---|---|---|
| This compound | Alcohol + Acid Catalyst | Ester | Protection of the carboxylic acid, modification of solubility and electronic properties |
| This compound | Amine + Coupling Agent | Amide | Formation of peptide bonds, linking to other molecular fragments |
Decarboxylation Pathways and Derivatives
The acetic acid side chain can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide. The decarboxylation of heterocyclic acetic acids has been a subject of study, with reaction rates and mechanisms depending on the nature of the heterocyclic ring and the reaction conditions. rsc.org For some heteroaromatic acetic acids, decarboxylation can be achieved under catalytic conditions. For instance, FeCl3 has been used to catalyze the oxidative decarboxylation of aryl- and heteroaryl acetic acids to the corresponding carbonyl compounds. rsc.org Silver carbonate in the presence of acetic acid has also been shown to be an effective catalyst for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org
Furthermore, the carboxylic acid group can be converted into other functional groups through decarboxylative pathways. For example, decarboxylative halogenation can be used to replace the carboxylic acid with a halogen atom. acs.org
Carboxylic Acid Functionalization for Linker Chemistry
The carboxylic acid group of this compound is a prime site for functionalization, particularly in the development of linkers for various applications, including the synthesis of metal-organic frameworks (MOFs) and bioconjugates. The presence of the amino group can influence the reactivity and coordination properties of the carboxylate.
The functionalization of the carboxylic acid typically involves standard activation methods to facilitate amide or ester bond formation. Common activating agents and subsequent reactions are summarized in the table below.
| Activation Method | Reagent Example | Resulting Linkage | Application |
| Carbodiimide Coupling | EDC/NHS | Amide Bond | Peptide synthesis, Bioconjugation |
| Acid Halide Formation | Thionyl Chloride (SOCl₂) | Amide/Ester Bond | General linker synthesis |
| Active Ester Formation | Pentafluorophenol | Ester Bond | Solid-phase synthesis |
Research into the biomimetic crystallization of MOFs has highlighted the advantageous role of amino-functionalized carboxylic acid linkers. nih.gov The amino group can accelerate the formation of crystalline MOFs, a principle that can be extended to linkers derived from this compound. nih.gov The combination of a hard carboxylate and a softer amino-isothiazole unit could lead to the formation of robust frameworks with tailored properties.
Modifications of the Isothiazole (B42339) Ring System
The isothiazole ring itself is a key target for derivatization, allowing for the introduction of diverse functionalities to modulate the electronic and steric properties of the molecule.
The isothiazole ring is an aromatic heterocycle, but its reactivity towards electrophilic aromatic substitution (EAS) is influenced by the constituent nitrogen and sulfur atoms and the existing substituents. masterorganicchemistry.comyoutube.com The amino group at position 3 is a strong activating group and is ortho-, para-directing. The acetic acid group at position 5 is a deactivating group and is meta-directing.
Common Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents | Expected Product |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 4-Halo-amino-isothiazol-5-yl-acetic acid |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-amino-isothiazol-5-yl-acetic acid |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-amino-isothiazol-5-yl-acetic acid |
It is important to note that the reaction conditions for EAS must be carefully controlled to avoid side reactions, such as oxidation of the sulfur atom or reactions involving the amino and carboxylic acid groups. For instance, Friedel-Crafts reactions may be challenging due to the deactivating nature of the acetic acid group and potential complexation of the Lewis acid catalyst with the amino and carboxyl groups. byjus.com
The isothiazole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when converted to an isothiazolium salt. cdnsciencepub.com Studies on isothiazolium salts have indicated that nucleophilic attack often occurs at the sulfur atom. cdnsciencepub.com For this compound, direct nucleophilic substitution on the unsubstituted ring is generally difficult. However, derivatization to introduce a good leaving group, such as a halogen at the C4 position, would render the ring more susceptible to nucleophilic substitution.
For example, 4-halo-amino-isothiazol-5-yl-acetic acid could react with various nucleophiles to introduce new substituents at the C4 position.
| Nucleophile | Reagent Example | Product |
| Amines | R-NH₂ | 4-Amino-amino-isothiazol-5-yl-acetic acid derivative |
| Alkoxides | NaOR | 4-Alkoxy-amino-isothiazol-5-yl-acetic acid |
| Thiolates | NaSR | 4-Thioether-amino-isothiazol-5-yl-acetic acid |
The chemistry of halogen-substituted isothiazoles is a key area of research, as they serve as versatile building blocks for more complex polyfunctional isothiazoles. thieme-connect.com
Ring transformation reactions offer a pathway to novel heterocyclic systems starting from the isothiazole scaffold. wikipedia.orgchemistrysteps.com While specific examples for this compound are not extensively documented, general principles of heterocyclic transformations can be applied.
One potential ring expansion could involve the reaction of a derivatized isothiazole with a suitable reagent to incorporate additional atoms into the ring. For instance, reactions that proceed through cleavage of the S-N bond followed by rearrangement could lead to larger ring systems.
Ring contractions are less common but could potentially be achieved through extrusion of an atom, such as sulfur, under specific thermal or photochemical conditions. Another approach involves the transformation of the isothiazole ring into another five-membered heterocycle. For example, isoxazoles can be converted to isothiazoles by reaction with phosphorus pentasulfide, suggesting that the reverse reaction might be plausible under certain conditions, leading to a ring transformation. medwinpublishers.com
Derivatization for Pharmacophore Hybridization
The this compound scaffold is an attractive starting point for the synthesis of hybrid molecules with potential biological activity. chemicalbook.comthieme-connect.com The term pharmacophore hybridization refers to the strategy of combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, or a modified mode of action.
The three key functional groups of this compound (amino, carboxylic acid, and the isothiazole ring) provide multiple handles for derivatization and hybridization.
Strategies for Pharmacophore Hybridization:
| Functional Group | Derivatization Reaction | Hybrid Pharmacophore Example |
| Amino Group | Acylation with a bioactive carboxylic acid | Hybrid with an anti-inflammatory drug (e.g., ibuprofen) |
| Carboxylic Acid Group | Amide coupling with a bioactive amine | Hybrid with a neurotransmitter analog |
| Isothiazole Ring (C4) | Suzuki or Stille coupling (after halogenation) | Hybrid with an aromatic or heteroaromatic pharmacophore |
The isothiazole ring itself is present in several biologically active compounds, including antipsychotic drugs. wikipedia.org By strategically combining the this compound moiety with other known pharmacophores, novel chemical entities with unique pharmacological profiles can be designed and synthesized. For example, derivatization of the amino group or the carboxylic acid can be used to link the isothiazole core to other heterocyclic systems known for their biological relevance, such as pyrimidines or pyrans. mdpi.com
Biological Activity and Molecular Mechanistic Studies of Amino Isothiazol 5 Yl Acetic Acid Derivatives Non Clinical Focus
Antimicrobial Activity Mechanisms
Isothiazole (B42339) derivatives have demonstrated significant potential in combating microbial infections through various mechanisms of action. researchgate.netjchemrev.com Their activity spans antibacterial, antifungal, and antiviral applications. nih.govresearchgate.netjchemrev.com
Antibacterial Action and Cellular Targets (e.g., Membrane Permeability, Thiol Interactions)
The antibacterial effects of isothiazole derivatives are attributed to their ability to interfere with essential bacterial processes. jchemrev.com One key mechanism involves the disruption of cell wall and membrane integrity. jchemrev.commdpi.com The amphiphilic nature of some thiazole (B1198619) derivatives, possessing both hydrophobic and hydrophilic components, facilitates their penetration into bacterial cell membranes, leading to inhibitory actions against both Gram-positive and Gram-negative bacteria. mdpi.com
Certain thiazole-quinolinium derivatives have been shown to alter bacterial cell morphology, causing cells to elongate. rsc.org This is achieved by stimulating the polymerization of the FtsZ protein, a crucial component in bacterial cell division, thereby disrupting its dynamic assembly and the formation of the Z-ring. rsc.org This inhibition of a critical step in cell division is a primary mechanism of their antibacterial activity. rsc.org
Furthermore, some benzothiazole (B30560) derivatives act by simultaneously inhibiting two intracellular targets: GyrB and ParE, the ATPase subunits of DNA gyrase and topoisomerase IV, respectively. nih.gov This dual-target action is advantageous as it can lead to a lower frequency of resistance development. nih.gov Docking studies also suggest that inhibition of the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis, is a potential mechanism of antibacterial activity. nih.gov
Interactive Data Table: Antibacterial Activity of Isothiazole Derivatives
| Compound Type | Mechanism of Action | Cellular Target(s) | Reference(s) |
| Thiazole-quinolinium derivatives | Disrupts dynamic assembly and Z-ring formation | FtsZ protein | rsc.org |
| Benzothiazole ethyl urea (B33335) derivatives | Potent inhibition of ATPase activity | DNA gyrase (GyrB) and Topoisomerase IV (ParE) | nih.gov |
| Heteroaryl(aryl) thiazole derivatives | Predicted inhibition of peptidoglycan biosynthesis | E. coli MurB enzyme | nih.gov |
| N-(thiazol-2-yl)benzenesulfonamides | Competitive inhibition of folate synthesis | Dihydropteroate synthetase (DHPS) | rsc.org |
Antifungal Activity and Biochemical Pathways (e.g., Ergosterol (B1671047) Synthesis Inhibition)
The antifungal properties of isothiazole derivatives are often linked to their ability to interfere with the synthesis of ergosterol, an essential component of fungal cell membranes. nih.govresearchgate.net Inhibition of ergosterol biosynthesis disrupts membrane integrity, leading to fungal cell death. researchgate.netresearchgate.net
Studies have shown that certain thiazole derivatives can cause considerable impairment of ergosterol biosynthesis in various Candida strains, including those resistant to other antifungal agents. researchgate.net Molecular docking studies have further supported this mechanism, predicting that these compounds inhibit 14α-lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway. nih.gov The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane. researchgate.net
In addition to targeting ergosterol, some thiazole derivatives are thought to act within the fungal cell wall structure. nih.gov This dual-action potential enhances their efficacy as antifungal agents. nih.gov
Antiviral Effects and Viral Replication Modulation
Isothiazole derivatives have been identified as possessing a broad spectrum of antiviral activities against both RNA and DNA viruses. nih.gov Research has demonstrated their effectiveness against various viruses, including poliovirus, echovirus, rhinoviruses, Coxsackie B1, measles virus, and Human Immunodeficiency Virus (HIV). nih.gov
The antiviral mechanism of some isothiazole derivatives against HIV involves the inhibition of viral replication. researchgate.net Structure-activity relationship studies have indicated that a free thiol group at a specific position on the isothiazole ring appears to be crucial for anti-HIV activity. researchgate.net For other viruses like poliovirus and echovirus, the alkylation of the mercapto group on the isothiazole ring was found to maintain antiviral activity. researchgate.net
Furthermore, some isothiazole derivatives have been investigated for their potential to inhibit viral entry and other stages of the viral life cycle. nih.gov For instance, Viperin, an interferon-stimulated radical SAM enzyme, converts CTP to ddhCTP, which acts as a chain terminator for viral RNA-dependent RNA polymerases (RdRps), thus serving as a natural antiviral compound. wikipedia.org
Interactive Data Table: Antiviral Spectrum of Isothiazole Derivatives
| Isothiazole Derivative | Virus(es) Inhibited | Reference(s) |
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | HIV-1, HIV-2, Poliovirus 1, Echovirus 9 | nih.gov |
| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-1, HIV-2, Poliovirus 1, Echovirus 9 | nih.gov |
| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinoviruses 2, 39, 86, 89; Coxsackie B1; Measles virus | nih.gov |
| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB), HIV-2 (ROD) | researchgate.net |
Antineoplastic and Antiproliferative Mechanisms
The anticancer potential of amino-isothiazol-5-yl-acetic acid derivatives and related isothiazole compounds has been extensively studied, revealing their ability to inhibit tumor cell growth and modulate key signaling pathways. nih.govresearchgate.netacs.org
Inhibition of Tumor Cell Line Growth (In Vitro Studies)
In vitro studies have demonstrated the cytotoxic effects of various isothiazole derivatives against a wide range of cancer cell lines. nih.govresearchgate.netfrontiersin.org For example, certain novel bis-thiazole derivatives have shown remarkable cytotoxic activities, with some compounds exhibiting potent IC50 values in the nanomolar range against cervical and ovarian cancer cell lines. frontiersin.org
Other studies have identified thiazole derivatives with high selectivity towards leukemia and colon cancer cell lines. researchgate.net The antiproliferative activity of these compounds is often evaluated using MTT and SRB assays, which measure cell viability and proliferation. researchgate.net For instance, some indolyl-thiazolyl-pyrrolopyridines have shown good antiproliferative effects against a panel of approximately 60 human tumor cell lines. researchgate.net Similarly, a series of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives displayed significant cytotoxic activity with low micromolar IC50 values. researchgate.net
Interactive Data Table: In Vitro Anticancer Activity of Isothiazole Derivatives
| Compound Class | Cancer Cell Line(s) | Activity | Reference(s) |
| Bis-thiazole derivatives | Hela (cervical), KF-28 (ovarian) | Potent cytotoxicity (IC50 in nM range) | frontiersin.org |
| Isothiazole derivatives | Leukemia and colon cancer cell lines | High inhibition of proliferation | researchgate.net |
| Indolyl-thiazolyl-pyrrolopyridines | Panel of ~60 human tumor cell lines | Good antiproliferative activity (GI50 values from micro- to nanomolar) | researchgate.net |
| 2-oxoindolin-3-ylidene thiazole derivatives | HepG2 (liver) | IC50 values ranging from 3.13 to 30.54 μM | nih.gov |
| Arylidene-hydrazinyl-thiazoles | MCF-7 (breast), HepG2 (liver) | IC50 values in the low micromolar range | mdpi.com |
Modulation of Cell Signaling Pathways (e.g., Apoptosis Elicitation)
A key mechanism underlying the antineoplastic activity of isothiazole derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.comfrontiersin.org This is often achieved through the modulation of critical cell signaling pathways. frontiersin.org
Several thiazole derivatives have been shown to induce apoptosis by affecting the mitochondrial pathway. nih.govfrontiersin.org This can involve the depolarization of the mitochondrial membrane and the fragmentation of DNA, both of which are hallmarks of apoptosis. nih.gov For instance, a novel benzothiazole derivative was found to promote the accumulation of reactive oxygen species (ROS) in colorectal tumor cells, leading to a loss of mitochondrial transmembrane potential and subsequent apoptosis. frontiersin.org
Furthermore, isothiazole derivatives can modulate the expression of proteins involved in the regulation of apoptosis. frontiersin.orgnih.gov Studies have shown that some bis-thiazole derivatives can upregulate pro-apoptotic genes like bax and puma, while downregulating the anti-apoptotic gene Bcl-2. frontiersin.org The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the mitochondrial apoptotic pathway, and their dysregulation is common in cancer. nih.gov
In addition to inducing apoptosis, some thiazole derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. frontiersin.orgnih.gov Certain compounds have been observed to induce cell cycle arrest at the G1 or G2/M phase, further contributing to their antiproliferative effects. frontiersin.orgnih.gov The inhibition of protein kinases such as PI3K, Akt, mTOR, and CDK2 by thiazole derivatives is another important mechanism that can lead to cell cycle arrest and apoptosis. nih.govnih.gov
Protein Interaction and Enzyme Inhibition (e.g., DNA Gyrase)
The aminothiazole scaffold is a key feature in a variety of synthetic inhibitors targeting essential bacterial enzymes. brc.hu One of the primary targets for these derivatives is DNA gyrase, a type IIA topoisomerase crucial for bacterial DNA replication and maintaining DNA topology. brc.hu Inhibition of this enzyme leads to the cessation of bacterial cell viability, making it an attractive target for antibacterial drug development. brc.hu
Synthetic aminothiazoles have been identified as potent inhibitors of the ATPase active site located on the GyrB subunit of DNA gyrase. brc.hu For instance, the compound AZD5099 is a known aminothiazole-based inhibitor that demonstrates this activity. brc.hu Further research has led to the design and synthesis of novel 2-aminobenzothiazole (B30445) derivatives that exhibit dual inhibitory activity against both DNA gyrase and another essential bacterial enzyme, topoisomerase IV. nih.gov In one study, specific derivatives, compounds 4b and 7a , were found to inhibit E. coli DNA gyrase and topoisomerase IV at low micromolar concentrations. nih.gov This dual-targeting approach is considered a promising strategy to combat the development of bacterial resistance. brc.hu
Table 1: Inhibition of E. coli DNA Gyrase and Topoisomerase IV by Selected 2-Aminobenzothiazole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
| 4b | DNA Gyrase | 1.98 |
| Topoisomerase IV | 3.51 | |
| 7a | DNA Gyrase | 1.23 |
| Topoisomerase IV | 2.16 | |
| IC₅₀ represents the half-maximal inhibitory concentration. |
Anti-inflammatory and Immunomodulatory Profiles
Derivatives of 2-aminothiazole (B372263), including those with an acetic acid functional group, have shown notable anti-inflammatory and immunomodulatory effects in various non-clinical models. nih.govnih.gov These activities are attributed to their ability to modulate the response of immune cells and interfere with the production of inflammatory signaling molecules.
A key aspect of the anti-inflammatory profile of these compounds is their ability to suppress pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). A study investigating a series of 4-arylthiazole acetic acid and 2-aminothiazole derivatives identified compounds with strong anti-inflammatory effects. nih.gov Two compounds in particular, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compound 29) and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compound 71), were selected for more detailed analysis due to their potent activity in a rat carrageenin edema model. nih.gov The anti-inflammatory action of such compounds is often linked to their ability to inhibit enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX), which are involved in the inflammatory process. mdpi.com
The immunomodulatory potential of this compound derivatives extends to their ability to inhibit the proliferation of lymphocytes. Pharmacological analysis of 2-N-aralkyl-alpha-sulphoderivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid revealed efficacious immunosuppressive activity, including effects on lymphocyte activation. nih.gov Furthermore, dasatinib (B193332), a prominent anticancer drug featuring a 2-aminothiazole core, demonstrates potent antiproliferative activity against the human chronic myeloid leukemia K562 cell line. nih.govnih.gov Studies on dasatinib derivatives have shown that modifications to the 2-aminothiazole structure can yield compounds with nanomolar inhibitory activity against these leukemia cells, highlighting the scaffold's importance in controlling lymphocyte proliferation. nih.gov
Table 2: Antiproliferative Activity of Selected Dasatinib Derivatives on K562 Leukemia Cells
| Compound | Cell Line | IC₅₀ (nM) |
| Dasatinib | K562 | 0.6 |
| Compound 8b | K562 | 0.8 |
| Compound 8c | K562 | 1.1 |
| Compound 9b | K562 | 1.3 |
| IC₅₀ represents the half-maximal inhibitory concentration. |
Neurological and Central Nervous System Activity
The structural versatility of aminothiazole derivatives has also led to the exploration of their effects on the central nervous system, with significant findings in the area of anticonvulsant activity and receptor modulation. mdpi.com
A substantial body of research has focused on the anticonvulsant properties of molecules incorporating the thiazole ring. mdpi.combiointerfaceresearch.com Hybrid compounds combining thiazole and 4-thiazolidinone (B1220212) cores have been synthesized and evaluated in models of epilepsy. mdpi.com These studies have identified several derivatives with excellent anticonvulsant activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com One particularly relevant compound, (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester (Compound IIj), which contains both the thiazole and acetic acid ethyl ester moieties, demonstrated significant protection against seizures. mdpi.com In the pentylenetetrazole-induced seizure model, this compound significantly reduced the duration of the convulsive period and decreased mortality. mdpi.com
Table 3: Anticonvulsant Activity of Compound IIj in the PTZ-Induced Seizure Model
| Parameter | Control Group (PTZ only) | Compound IIj + PTZ |
| Duration of Convulsive Period (min) | 9.68 ± 1.96 | 2.93 ± 1.99 |
| Mortality (%) | 83.33% | 33.33% |
| Data represents mean ± standard deviation where applicable. |
The interaction of thiazole derivatives with receptors in the central nervous system has also been an area of investigation. While research into direct antagonism of the 5-hydroxytryptamine (serotonin) receptor by this compound derivatives is specific, broader studies on related thiazole compounds have shown modulation of the 5-HT receptor system. For example, a series of novel indeno[1,2-d]thiazole derivatives were found to act as potent and selective agonists for the 5-HT₃ receptor. nih.gov One compound, YM-31636, showed high affinity and potent agonistic activity at the cloned human 5-HT₃ receptor. nih.gov Although this demonstrates agonism rather than antagonism, it confirms that the thiazole nucleus can effectively interact with serotonin (B10506) receptor subtypes, suggesting that structural modifications could potentially shift this activity toward antagonism.
Enzyme Inhibition Studies
The potential for this compound derivatives to act as enzyme inhibitors is a key area of non-clinical investigation. The presence of the isothiazole ring, an amino group, and a carboxylic acid moiety suggests possible interactions with various enzyme active sites.
Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions. The accumulation of sorbitol, produced by ALR2-mediated reduction of glucose, is implicated in the long-term complications of diabetes. Consequently, ALR2 inhibitors are of significant interest.
Similarly, various thiazole and thiazolidinedione derivatives have been investigated as ALR2 inhibitors. nih.govresearchgate.netnih.gov Thiazoline (B8809763) derivatives have been identified as active inhibitors of both ALR2 and aldehyde reductase (ALR1), with some compounds showing selectivity for ALR2. nih.gov The development of selective ALR2 inhibitors is a key goal to minimize potential side effects from inhibiting ALR1, which is involved in detoxification pathways. nih.gov
Table 1: Aldose Reductase Inhibitory Activity of Selected Heterocyclic Acetic Acid Derivatives (Illustrative Examples)
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Selectivity (ALR1/ALR2) |
| Thiazoline | Benzyl (B1604629) and nitrophenyl substituted | ALR2 | 1.39 - 1.52 | Selective for ALR2 |
| 1,2,4-Oxadiazol-5-yl-acetic acid | 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid | ALR2 | Submicromolar | - |
| (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid | {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid | ALR2 | 0.789 | 25.23 |
Note: This table is illustrative and based on data for structurally related compound classes, not this compound itself.
SH2-containing protein tyrosine phosphatase 2 (SHP-2) is a non-receptor protein tyrosine phosphatase that plays a role in cell signaling pathways, including the MAPK pathway. nih.gov Hyperactivation of SHP-2 is associated with certain cancers, making it an attractive target for therapeutic intervention. nih.govnih.gov Inhibitors of SHP-2 often work by stabilizing its auto-inhibited conformation. nih.gov
There is currently a lack of specific research data on the inhibition of SHP-2 by this compound derivatives. However, the general structural features of small molecule SHP-2 inhibitors often include heterocyclic scaffolds. Further research would be necessary to determine if the amino-isothiazole acetic acid core could be adapted to target the allosteric binding site of SHP-2.
Protein O-mannosylation is a crucial post-translational modification in fungi, initiated by a family of enzymes known as protein O-mannosyltransferases (Pmts). rsc.org PMT1 is one of the isoforms of this enzyme family and is involved in fungal growth, morphogenesis, and resistance to antifungal agents. rsc.org As such, inhibitors of PMT1 could represent a novel class of antifungal agents.
Currently, there is no published research specifically investigating the inhibition of fungal PMT1 by this compound derivatives. However, isothiazole-containing compounds have been explored for their fungicidal properties. rsc.org For example, 3,4-dichloroisothiazoles have demonstrated antifungal activity. rsc.org This suggests that the isothiazole ring system may be a viable scaffold for the development of antifungal agents, potentially including PMT1 inhibitors.
Structure-Activity Relationship (SAR) Elucidation
The systematic investigation of how chemical structure relates to biological activity is fundamental in medicinal chemistry. For this compound derivatives, SAR studies would focus on the impact of modifying different parts of the molecule.
While specific SAR data for this compound is not available, general principles can be inferred from related heterocyclic compounds.
For aldose reductase inhibitors, the nature of the substituents on the heterocyclic ring has a significant impact on potency. In studies of thiazole-based inhibitors, the substitution pattern on the thiazole ring and on any appended aryl groups can dramatically influence inhibitory activity. nih.govresearchgate.net For example, in a series of thiazoline derivatives, a benzyl substituent and a nitrophenyl substituent were found to be among the most potent. nih.gov
The amino group in the this compound scaffold presents a key point for modification. In other inhibitor classes, substitution on an amino group can modulate potency and selectivity. For instance, in a series of 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, the formation of N-aralkylidene and N-aralkyl derivatives led to compounds with anti-inflammatory and immunosuppressive activity. nih.gov
The carboxylic acid group is a common feature in many enzyme inhibitors and is often crucial for binding to the target protein. In the context of aldose reductase inhibitors, the carboxylic acid moiety is considered a key pharmacophoric element, likely forming critical interactions with the active site. nih.gov This is supported by the fact that numerous potent ALR2 inhibitors across different heterocyclic scaffolds possess a carboxylic acid or a bioisosteric replacement. nih.govnih.gov
The ionized nature of the carboxylic acid at physiological pH can contribute to strong ionic interactions with positively charged residues, such as arginine or lysine, within an enzyme's active site. However, this ionization can also impact cell permeability. Therefore, in some drug discovery programs, the carboxylic acid is replaced with bioisosteres to improve pharmacokinetic properties.
For this compound, the acetic acid side chain is expected to play a pivotal role in anchoring the molecule within the active site of target enzymes like aldose reductase. Any modifications to this group, such as esterification or amidation, would likely have a profound effect on biological activity.
Influence of Ring Fusion and Hybrid Scaffolds on Activity
Extensive literature searches did not yield specific studies on the influence of ring fusion or the formation of hybrid scaffolds directly involving this compound. Research on the functionalization of this specific parent compound has primarily focused on modifications of the amino and carboxylic acid groups, rather than the construction of fused ring systems. However, the broader field of medicinal chemistry provides significant insights into how the strategies of ring fusion and the creation of hybrid scaffolds are employed to modulate the biological activity of heterocyclic compounds, including the isothiazole and structurally related thiazole cores. These approaches are fundamental in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.
The fusion of an additional ring to the isothiazole nucleus can significantly alter the molecule's physicochemical and stereochemical properties. Such modifications can lead to a more rigid and conformationally restricted structure, which can enhance binding affinity to a biological target by reducing the entropic penalty upon binding. Furthermore, the expanded aromatic system resulting from ring fusion can facilitate stronger π-π stacking interactions with aromatic amino acid residues within a protein's active site.
In a more general context, the strategy of creating hybrid molecules by linking two or more different pharmacophores has proven to be a successful approach in drug design. This can lead to compounds with dual modes of action or improved activity profiles. For instance, combining a thiazole moiety with other heterocyclic systems like pyrazoline or triazole has been explored to develop new antimicrobial agents. nih.gov The resulting hybrid molecules may exhibit synergistic effects or target multiple pathways within a pathogen.
While direct evidence for this compound is lacking, studies on related thiazole derivatives provide valuable insights. For example, the synthesis of thiazole derivatives bearing β-amino acid and aromatic moieties has been investigated as a promising scaffold for developing new antibacterial and antifungal agents. nih.govresearchgate.net In these studies, the combination of the thiazole ring with amino acid fragments and various aromatic substituents led to compounds with significant activity against multidrug-resistant pathogens. nih.govresearchgate.net This underscores the potential of creating hybrid structures to enhance biological efficacy.
The table below summarizes findings for related, but distinct, thiazole and isothiazole derivatives where ring fusion or hybridization has been studied. It is crucial to note that these findings are not directly applicable to this compound but serve to illustrate the general principles of how such structural modifications can influence biological activity.
| Core Scaffold | Fused/Hybrid Moiety | Observed Biological Activity | Reference |
| Thiazole | Pyrazoline | Antibacterial and antifungal activities. nih.gov | nih.gov |
| Thiazole | 1,2,3-Triazole | Generally weak antimicrobial activity. nih.gov | nih.gov |
| Thiazole | β-Amino Acid & Aromatic groups | Activity against multidrug-resistant bacteria and fungi. nih.govresearchgate.net | nih.govresearchgate.net |
| Isatin | Thiazolyl hydrazine | Antibacterial activity. | researchgate.net |
Computational and Theoretical Investigations of Amino Isothiazol 5 Yl Acetic Acid
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov This method is crucial for understanding how a ligand, such as an isothiazole (B42339) derivative, might interact with a biological target, typically a protein.
Molecular docking simulations are employed to predict the binding affinity between a ligand and a protein's active site, often expressed in kcal/mol. For instance, studies on related isothiazole-containing molecules have demonstrated their potential to interact with specific enzyme targets. A new class of aminoisothiazolamides was investigated for its herbicidal and fungicidal activity, with Lysyl-tRNA synthetase 1 (KRS1) identified as the molecular target. nih.gov Thermal stability shift analysis confirmed that these compounds bind to and increase the thermostability of KRS1 from Arabidopsis thaliana. nih.gov
Table 1: Example Binding Affinity Predictions for Related Heterocyclic Compounds
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Morpholine Linked Thiazolidinone | Enoyl‐ACP reductase | -8.6 scispace.com |
| Benzamide (B126) Derivative | α5β1 integrin | -7.7 dergipark.org.tr |
| Benzamide Derivative | DNA | -7.4 dergipark.org.tr |
The stability of a ligand-protein complex is determined by the specific molecular interactions between them. Docking analyses are critical for identifying these interactions, which primarily include hydrogen bonds and hydrophobic interactions. nih.gov For example, computational studies on 2-aminothiazole (B372263) inhibitors targeting Cyclin-Dependent Kinase 5 (CDK5) revealed that hydrogen bonds with the amino acid residue Cys83 are favorable for inhibitor binding. nih.gov
In the case of morpholine-linked thiazolidinone hybrids, docking simulations predicted that van der Waals forces, hydrogen bonding, and hydrophobic interactions were the primary forces governing the interaction with the target enzyme. scispace.com The analysis of these interactions provides a detailed picture of how the ligand fits into the binding pocket and which residues are crucial for anchoring it. This information is invaluable for designing more potent and selective molecules.
Quantum Chemical Studies and Electronic Properties
Quantum chemical studies delve into the electronic structure of a molecule, providing insights that are not accessible through classical mechanics-based methods like docking.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. A key aspect of this analysis is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For example, in a DFT study of ellagic acid, a polyphenol investigated for its antiplasmodial activity, the energy difference was found to be 0.04089 eV, indicating significant electrical stability and reactivity at the active site of its target, PfDHFR-TS. researchgate.net Such calculations are fundamental in predicting how a molecule like Amino-isothiazol-5-yl-acetic acid might participate in chemical reactions.
Table 2: Example HOMO-LUMO Gap from DFT Studies
| Molecule | Method | HOMO-LUMO Gap (eV) | Implication |
|---|---|---|---|
| Ellagic Acid | DFT | 0.04089 researchgate.net | Electrical stability and reactivity researchgate.net |
Molecular Electrostatic Potential (MEP) surface analysis is a technique used to visualize the charge distribution of a molecule and predict its reactivity. The MEP map displays regions of varying electron density, where red indicates electron-rich areas (nucleophilic or susceptible to electrophilic attack) and blue indicates electron-poor areas (electrophilic or susceptible to nucleophilic attack). researchgate.net
This analysis allows for the identification of reactive sites within a molecule. For instance, MEP studies on various amino acids can illustrate the electrophilic and nucleophilic regions, which are crucial for understanding interactions like hydrogen bonding and intramolecular charge transfer. researchgate.netbohrium.comfigshare.com By correlating the minimum surface electrostatic potential on a nitrogen atom, researchers can even estimate the pKb values of amino groups with remarkable accuracy. bohrium.comfigshare.comnih.gov This predictive power is essential for understanding the chemical behavior of this compound in different chemical environments.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time in a physiological environment. researchgate.netnih.gov MD simulations are used to assess the stability of the docked complex and refine the understanding of the binding mode.
An important metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains stable. For example, in a 100 ns MD simulation of ellagic acid bound to its target enzyme, the RMSD of the complex was found to be lower than 2.0 Å, indicating a stable binding. researchgate.net Similarly, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein are more flexible or rigid upon ligand binding. researchgate.net These simulations provide a more realistic and comprehensive understanding of the ligand's behavior at the active site, validating the findings from molecular docking.
Conformational Analysis and Dynamic Behavior in Biological Environments
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound and related thiazole-containing amino acid residues reveals the molecule's preferred shapes in different environments.
Studies on model thiazole-amino acid residues indicate that they can adopt several distinct conformations, often designated as β2, β, C5, and α. nih.gov The stability and prevalence of these conformations are highly dependent on the surrounding environment, such as the gas phase versus a polar solvent like water.
In the gas phase, the semi-extended β2 conformation is often the global minimum, stabilized by intramolecular hydrogen bonds. nih.gov Specifically, a hydrogen bond can form between the amide's hydrogen atom and the nitrogen atom of the thiazole (B1198619) ring. nih.gov However, in polar environments, the relative energies of other conformers can decrease significantly, leading to a more dynamic equilibrium between different shapes. nih.gov For instance, while the β2 conformer may still be the most stable in water, the population of other conformations like β can increase. nih.gov The geometry of these conformations is generally stable, though some dihedral angles can shift when moving from a non-polar to a polar environment. nih.gov This dynamic behavior is crucial in biological systems, where the molecule must adapt its conformation to interact with binding sites on proteins or other macromolecules.
Table 1: Conformational Properties of a Model Thiazole-Amino Acid Residue
| Conformation | Typical Dihedral Angles (φ, ψ) | Relative Stability |
|---|---|---|
| β2 | ≈ -160°, -6° | Most stable in gas phase and chloroform; prevails in water. nih.gov |
| C5 | ≈ -123°, 165° | High relative energy in gas phase; decreases in water. nih.gov |
| β | ≈ -69°, 167° | High relative energy in gas phase; decreases in water. nih.gov |
| α | ≈ 48°, 32° | High relative energy in gas phase; decreases in water. nih.gov |
Stability of Ligand-Target Complexes
The efficacy of a drug molecule is dependent on its ability to bind to its biological target and the stability of the resulting ligand-target complex. The stability of such complexes, often quantified by stability constants (logK) or binding affinity, determines the strength and duration of the interaction. researchgate.net Metal complexes, for example, are often stable under neutral or basic conditions, while acidic environments can induce decomplexation. researchgate.net
QSAR and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics methods are essential computational strategies in drug discovery. They use statistical models to correlate chemical structure with biological activity, enabling the prediction of a compound's properties and the design of new, more potent molecules. nih.gov
Predictive Modeling for Biological Activity
QSAR models provide a mathematical framework to predict the biological activity of novel compounds based on their molecular features, known as descriptors. nih.gov These models are built using a training set of molecules with known activities. By analyzing a large number of 2D and 3D molecular descriptors—which quantify physicochemical properties like size, shape, and electronic features—machine learning algorithms can identify the key structural attributes that correlate with the desired biological effect. nih.gov
For derivatives of this compound, QSAR could be employed to predict their potential therapeutic activity. By systematically modifying the core structure and calculating relevant descriptors, these models can guide the synthesis of new analogues with enhanced efficacy. nih.gov Such predictive modeling streamlines the drug discovery process, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov Further detailed studies involving QSAR are necessary to predict how specific structural modifications to the thiazole ring or the acetic acid side chain might influence bioactivity. nih.gov
In Silico ADME Screening
Before a compound can exert its therapeutic effect, it must be effectively absorbed, distributed to the target site, metabolized, and eventually excreted (ADME). In silico ADME screening uses computational models to predict these pharmacokinetic properties early in the drug discovery pipeline, helping to avoid costly late-stage failures. ljmu.ac.uk
For thiazole-containing compounds, cheminformatics tools are used to assess properties critical for oral bioavailability. mdpi.com These include adherence to empirical rules like Lipinski's rule of five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Studies on structurally related 2-aminothiazole derivatives have shown that these compounds generally meet the criteria of Lipinski's and Veber's rules, suggesting good potential for oral bioavailability. mdpi.com
Further in silico analysis can predict parameters such as permeability through Caco-2 cells (an indicator of intestinal absorption), plasma protein binding, and interaction with metabolic enzymes like the Cytochrome P450 family. researchgate.netmdpi.com For example, analyses of various thiazole derivatives have predicted high intestinal absorption probabilities and favorable distribution and metabolism profiles for many analogues. nih.govmdpi.com
Table 2: Key Parameters in In Silico ADME Screening
| Parameter | Description | Favorable Range for Drug-Likeness |
|---|---|---|
| Molecular Weight | The mass of the molecule. | 150 - 500 g/mol researchgate.net |
| Lipophilicity (logP) | The molecule's affinity for a lipid versus an aqueous environment. | -0.7 to +5.0 researchgate.net |
| Topological Polar Surface Area (TPSA) | A measure of the molecule's surface polarity. | 20 - 130 Ų researchgate.net |
| H-Bond Donors | Number of hydrogen atoms attached to electronegative atoms (O, N). | ≤ 5 (Lipinski's Rule) mdpi.com |
| H-Bond Acceptors | Number of electronegative atoms (O, N). | ≤ 10 (Lipinski's Rule) mdpi.com |
| Human Intestinal Absorption | Predicted percentage of absorption from the gut. | High probability desired (>80-90%) mdpi.com |
| Caco-2 Permeability | Predicts permeability across the intestinal epithelial cell barrier. | High values indicate good absorption. mdpi.com |
Applications As Chemical Intermediates and Ligands in Research
Building Blocks for Complex Heterocyclic Synthesis
The isothiazole (B42339) ring is a significant five-membered sulfur-containing heterocycle that is a component of many biologically active compounds. researchgate.net Amino-isothiazol-5-yl-acetic acid, in particular, provides a scaffold for the construction of more complex heterocyclic systems. The presence of both an amino group and an acetic acid moiety allows for a variety of chemical transformations, making it a valuable starting material for creating fused heterocyclic systems. For instance, the amino group can be a nucleophile or can be diazotized to introduce other functional groups, while the carboxylic acid group can be converted into esters, amides, or other functionalities, paving the way for cyclization reactions. nih.gov
The synthesis of isothiazole-containing molecules is an active area of research, with various strategies developed for their preparation. thieme-connect.com These methods often involve the cyclization of precursors that can be derived from or incorporate the this compound structure. The reactivity of the isothiazole ring itself, along with the functional groups of the amino acid side chain, allows for further modifications and the creation of diverse molecular architectures. thieme-connect.com
Precursors in Multistep Organic Transformations
In multistep organic synthesis, this compound serves as a key precursor for the generation of more elaborate molecules. Its bifunctional nature is advantageous in sequential reactions where one functional group is modified while the other remains protected, to be reacted in a later step. This controlled reactivity is essential for the efficient construction of complex target molecules.
For example, the acetic acid portion of the molecule can be elongated or modified to introduce different side chains, while the amino group can be acylated or alkylated to introduce further diversity. These transformations are fundamental in the synthesis of libraries of compounds for screening purposes in drug discovery and materials science. The isothiazole core provides a stable and often biologically relevant framework upon which these modifications can be built. nih.gov
Ligand Design in Coordination Chemistry
The field of coordination chemistry benefits from ligands that can form stable complexes with metal ions. This compound and its derivatives are excellent candidates for ligand design due to the presence of multiple potential coordination sites: the nitrogen atom of the amino group, the oxygen atoms of the carboxylate group, and potentially the nitrogen and sulfur atoms of the isothiazole ring.
Synthesis of Metal Complexes with this compound Derivatives
The synthesis of metal complexes involving ligands derived from this compound has been an area of active investigation. These complexes are typically prepared by reacting a salt of the desired metal with the ligand in a suitable solvent. researchgate.netuobaghdad.edu.iq The reaction conditions, such as temperature, pH, and the molar ratio of metal to ligand, can influence the stoichiometry and structure of the resulting complex. redalyc.org
For instance, Schiff base ligands derived from the condensation of the amino group of an isothiazole derivative with an aldehyde or ketone can coordinate to metal ions through the imine nitrogen and other donor atoms present in the molecule. uobaghdad.edu.iq Similarly, the carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. The specific coordination mode often depends on the nature of the metal ion and the reaction conditions. redalyc.org
A variety of metal ions have been successfully incorporated into complexes with ligands structurally related to this compound, including cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and others. researchgate.netuobaghdad.edu.iq
Characterization of Coordination Modes and Structural Properties
Table 1: Spectroscopic and Analytical Techniques for Characterizing Metal Complexes
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups like C=O, N-H, and the isothiazole ring. |
| UV-Visible Spectroscopy | Used to study the electronic transitions within the complex, which can provide insights into the geometry of the coordination sphere. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to determine the structure of diamagnetic complexes in solution. |
| Mass Spectrometry | Helps to determine the molecular weight and fragmentation pattern of the complex. |
| Elemental Analysis | Confirms the empirical formula of the complex. |
| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which can indicate the oxidation state and spin state of the metal ion. |
| Conductivity Measurements | Used to determine the electrolytic nature of the complex. |
| X-ray Crystallography | Provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state. nih.gov |
Through these characterization methods, researchers can determine how the this compound derivative binds to the metal center. For example, IR spectroscopy can show a shift in the carbonyl stretching frequency upon coordination of the carboxylate group. Similarly, the appearance of new bands in the far-infrared region can be attributed to the formation of metal-ligand bonds. The geometry of the complexes, such as octahedral, tetrahedral, or square planar, can often be proposed based on a combination of electronic spectra and magnetic moment data. researchgate.netuobaghdad.edu.iq The use of ligands like 5-aminoisophthalic acid, which is structurally related to the core of interest, has led to the formation of metal-organic frameworks (MOFs) with interesting luminescent and sensory properties. mdpi.com
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways and Catalytic Approaches
The future of Amino-isothiazol-5-yl-acetic acid in various scientific domains is intrinsically linked to the development of efficient and sustainable synthetic methodologies. Current synthetic routes, while foundational, pave the way for more advanced and elegant strategies. Future research will likely focus on the exploration of novel synthetic pathways and catalytic approaches to improve yield, reduce environmental impact, and allow for greater molecular diversity.
One promising area of investigation is the use of C-H activation strategies. Direct functionalization of the isothiazole (B42339) ring would circumvent the need for pre-functionalized starting materials, offering a more atom-economical approach. Additionally, the development of novel catalytic systems, such as those based on transition metals like palladium, copper, or rhodium, could enable regioselective modifications of the this compound scaffold. Flow chemistry represents another frontier, offering precise control over reaction parameters and the potential for safer, more scalable production.
| Potential Synthetic Advancement | Catalyst/Methodology | Anticipated Advantage |
| C-H Arylation | Palladium(II) acetate (B1210297) with specialized ligands | Rapid diversification of the isothiazole core |
| Asymmetric Amination | Chiral rhodium catalysts | Enantioselective synthesis of derivatives |
| Flow Chemistry Synthesis | Packed-bed reactors with immobilized catalysts | Improved safety, scalability, and reaction control |
Advanced Mechanistic Elucidation of Biological Activities
Preliminary studies on analogous isothiazole-containing compounds suggest a spectrum of biological activities. A critical future research direction will be the in-depth mechanistic elucidation of how this compound interacts with biological systems. This will involve moving beyond simple screening assays to pinpoint specific molecular targets and pathways.
Advanced techniques such as chemical proteomics, employing affinity-based probes derived from this compound, could identify its protein binding partners within a cellular context. Furthermore, the use of genetic and molecular biology tools, including CRISPR-Cas9 screening and RNA sequencing, will be instrumental in mapping the downstream effects of target engagement. Understanding the precise mechanism of action is paramount for its potential development as a therapeutic agent or a biological probe.
Rational Design of Next-Generation Biologically Active Molecules
Armed with a deeper understanding of its biological mechanism and synthetic accessibility, the rational design of next-generation molecules based on the this compound scaffold will become a central theme. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. By systematically modifying the amino group, the acetic acid side chain, and the isothiazole ring, researchers can map the chemical space to optimize for potency, selectivity, and desirable pharmacokinetic properties.
For instance, the amino group could be acylated or alkylated to explore interactions with specific receptor pockets. The acetic acid moiety could be converted to esters or amides to modulate cell permeability and metabolic stability. Bioisosteric replacement of the isothiazole ring with other five-membered heterocycles could also be explored to fine-tune the electronic and steric properties of the molecule.
| Structural Modification | Target Property | Example Derivative |
| N-Acylation | Enhanced receptor binding | N-acetyl-amino-isothiazol-5-yl-acetic acid |
| Esterification of Carboxylic Acid | Improved cell permeability | Ethyl (amino-isothiazol-5-yl)acetate |
| Isothiazole Ring Substitution | Altered electronic profile | 3-chloro-amino-isothiazol-5-yl-acetic acid |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds like this compound. These computational tools can analyze vast datasets to predict biological activities, toxicity profiles, and synthetic accessibility, thereby accelerating the research and development pipeline.
Generative models, a subset of AI, could design virtual libraries of novel this compound derivatives with optimized properties. Predictive ML models, trained on data from existing bioactive molecules, could screen these virtual compounds to identify the most promising candidates for synthesis and biological testing. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods.
Material Science and Supramolecular Chemistry Applications
Beyond the realm of biology, the unique structural features of this compound make it an intriguing candidate for applications in material science and supramolecular chemistry. The presence of both hydrogen bond donors (the amino group) and acceptors (the isothiazole nitrogen and the carbonyl group), along with the potential for π-π stacking interactions of the isothiazole ring, suggests a propensity for self-assembly into well-ordered supramolecular structures.
Future research could explore the formation of gels, liquid crystals, or crystalline coordination polymers through non-covalent interactions. The incorporation of this compound into metal-organic frameworks (MOFs) or as a functional monomer in polymerization reactions could lead to new materials with tailored electronic, optical, or catalytic properties. The investigation of its self-assembly on surfaces could also pave the way for its use in molecular electronics or sensor technology.
Q & A
Q. How does chirality at the acetic acid side chain affect the compound’s pharmacological profile?
- Methodological Answer : and highlight the (S)-enantiomer’s stability and bioactivity in related compounds . Enantioselective synthesis (e.g., chiral auxiliaries or enzymatic resolution) and circular dichroism (CD) are used to isolate and characterize stereoisomers. In vitro assays comparing racemic vs. enantiopure forms quantify differences in receptor binding or metabolic half-life.
Data Presentation Guidelines
- Tables : Include molecular descriptors (e.g., logP, pKa) and spectroscopic data (e.g., NMR shifts).
- Figures : Use reaction schemes (e.g., ’s synthesis pathways) and crystallographic diagrams (e.g., ’s MOF structures) .
- Statistical Analysis : Apply Student’s t-test for biological replicates and principal component analysis (PCA) for multi-parameter optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
